1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene
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Overview
Description
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 1-(alpha,alpha-dimethylbenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(alpha,alpha-dimethylbenzyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.
Reduction: Reduction of the nitro group can yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride, AlCl3) are employed.
Major Products
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions and form covalent bonds with nucleophilic sites on proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
1-(alpha,alpha-Dimethylbenzyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrotoluene: Contains a nitro group but lacks the alpha,alpha-dimethylbenzyl substitution, resulting in different reactivity and applications.
1-(alpha,alpha-Dimethylbenzyl)-4-chlorobenzene: Similar structure but with a chlorine substituent instead of a nitro group, leading to different chemical properties and uses
Uniqueness
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene is unique due to the presence of both the nitro group and the alpha,alpha-dimethylbenzyl group
Properties
CAS No. |
33350-75-3 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-nitro-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(11-9-13)16(17)18/h3-11H,1-2H3 |
InChI Key |
PLUFIEMAHLUXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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